molecular formula C22H16N6O5 B11704786 (4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11704786
M. Wt: 444.4 g/mol
InChI Key: HOXFYKCURCCUKR-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amines.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction typically produces amines.

Scientific Research Applications

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, potentially forming reactive intermediates that can modify biological molecules. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo ring compounds: Similar heterocyclic structures with different substituents.

Uniqueness

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of nitro and hydrazine functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H16N6O5

Molecular Weight

444.4 g/mol

IUPAC Name

4-[(4-methyl-3-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H16N6O5/c1-14-7-10-16(13-19(14)28(32)33)23-24-21-20(15-8-11-18(12-9-15)27(30)31)25-26(22(21)29)17-5-3-2-4-6-17/h2-13,25H,1H3

InChI Key

HOXFYKCURCCUKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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